3-(Propan-2-ylidene)piperidine
Description
3-(Propan-2-ylidene)piperidine is a piperidine derivative featuring a propan-2-ylidene substituent at the 3-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The propan-2-ylidene group introduces a conjugated alkene system, which may enhance rigidity and influence electronic properties. This compound has been studied in crystallographic contexts, as evidenced by its structural characterization in a co-crystal with ethyl 3-(propan-2-ylidene)carbazate, where hydrogen bonding and π-π interactions stabilize the lattice . Its biological relevance is less directly documented, but related piperidine derivatives are prominent in receptor binding studies (e.g., sigma and phencyclidine receptors) and enzyme inhibition (e.g., GlyT1, LSD1) .
Properties
CAS No. |
15031-82-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-propan-2-ylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-7(2)8-4-3-5-9-6-8/h9H,3-6H2,1-2H3 |
InChI Key |
JAYIKPQWYPFHNR-UHFFFAOYSA-N |
SMILES |
CC(=C1CCCNC1)C |
Canonical SMILES |
CC(=C1CCCNC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine Scaffolds
Pharmacological and Binding Properties
- Receptor Selectivity: 3-(Propan-2-ylidene)piperidine lacks direct receptor data, but its structural analogue 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine shows nanomolar affinity for sigma receptors, contrasting with PCP receptor ligands like TCP (IC₅₀ = 150 nM) . 3-PPP derivatives (e.g., (+)-[3H]-3-PPP) exhibit stereoselectivity and autoradiographic localization in hippocampal and cerebellar regions, unlike PCP receptors in cortical layers .
Enzyme Inhibition :
- 3-Amidopiperidines (e.g., Roche’s GlyT1 inhibitors) achieve picomolar potency through optimized amido-aryl substitutions, demonstrating superior selectivity over 3-(propan-2-ylidene)piperidine derivatives .
- Piperidine-containing LSD1 inhibitors rely on methoxy-pyridine linkages for sub-100 nM activity, a feature absent in 3-(propan-2-ylidene)piperidine .
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